molecular formula C20H25N3O B050588 Octrizole CAS No. 123307-21-1

Octrizole

Cat. No. B050588
M. Wt: 323.4 g/mol
InChI Key: IYAZLDLPUNDVAG-UHFFFAOYSA-N
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Patent
US04835284

Procedure details

The same procedure as in Example 7 was repeated, except that 2-nitro-2'-hydroxy-5'-t-butylazobenzene 15.0 g was replaced by 2-nitro-2'-hydroxy-5'-t-octylazobenzene 17.7 g, thus producing 13.7 g of 2-(2'-hydroxy-5'-t-octylphenyl)benzotriazole having a melting point of 103° to 105° C. at the yield of 85.0%.
Name
2-nitro-2'-hydroxy-5'-t-butylazobenzene
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=CC=CC=1N=NC1C=C(C(C)(C)C)C=CC=1O)([O-])=O.[N+:23]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[N:32]=[N:33][C:34]1[CH:39]=[C:38]([C:40]([CH2:43][C:44]([CH3:47])([CH3:46])[CH3:45])([CH3:42])[CH3:41])[CH:37]=[CH:36][C:35]=1[OH:48])([O-])=O>>[OH:48][C:35]1[CH:36]=[CH:37][C:38]([C:40]([CH2:43][C:44]([CH3:47])([CH3:46])[CH3:45])([CH3:42])[CH3:41])=[CH:39][C:34]=1[N:33]1[N:32]=[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]2=[N:23]1

Inputs

Step One
Name
2-nitro-2'-hydroxy-5'-t-butylazobenzene
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)C)O
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04835284

Procedure details

The same procedure as in Example 7 was repeated, except that 2-nitro-2'-hydroxy-5'-t-butylazobenzene 15.0 g was replaced by 2-nitro-2'-hydroxy-5'-t-octylazobenzene 17.7 g, thus producing 13.7 g of 2-(2'-hydroxy-5'-t-octylphenyl)benzotriazole having a melting point of 103° to 105° C. at the yield of 85.0%.
Name
2-nitro-2'-hydroxy-5'-t-butylazobenzene
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=CC=CC=1N=NC1C=C(C(C)(C)C)C=CC=1O)([O-])=O.[N+:23]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[N:32]=[N:33][C:34]1[CH:39]=[C:38]([C:40]([CH2:43][C:44]([CH3:47])([CH3:46])[CH3:45])([CH3:42])[CH3:41])[CH:37]=[CH:36][C:35]=1[OH:48])([O-])=O>>[OH:48][C:35]1[CH:36]=[CH:37][C:38]([C:40]([CH2:43][C:44]([CH3:47])([CH3:46])[CH3:45])([CH3:42])[CH3:41])=[CH:39][C:34]=1[N:33]1[N:32]=[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]2=[N:23]1

Inputs

Step One
Name
2-nitro-2'-hydroxy-5'-t-butylazobenzene
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)C)O
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.